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molecular formula C6F11NaO3 B8647189 Sodium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 67963-75-1

Sodium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No. B8647189
M. Wt: 352.03 g/mol
InChI Key: BKXMWPWFFZIYID-UHFFFAOYSA-M
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using perfluoro-2-methyl-3-oxahexanoyl fluoride (16.6 g, 50 mmol), sodium trimethylsilanolate (5.6 g, 50 mmol), dry o-dichlorobenzene (200 mL), and 1 h at room temperature followed by rapid heating to 150°. Sodium perfluoro-2-methyl-3-oxahexanoate (13.6 g, 77% yield) was isolated as a white solid: The 19F NMR data were the same as reported in Example 15.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:17]([F:20])([F:19])[F:18])([O:6][C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3](F)=[O:4].C[Si](C)(C)[O-:23].[Na+:26]>ClC1C=CC=CC=1Cl>[F:1][C:2]([C:17]([F:18])([F:19])[F:20])([O:6][C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:12])([F:10])[F:11])[C:3]([O-:4])=[O:23].[Na+:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC(C(=O)F)(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Name
sodium trimethylsilanolate
Quantity
5.6 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by rapid heating to 150°

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)[O-])(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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